methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate
Description
Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is a structurally complex benzoate ester featuring a methyl ester group, a 3-amino substituent, and a 4-benzylpiperidinylmethyl moiety at the 2-position of the benzene ring. Its molecular formula is C₂₁H₂₉N₂O₂, with a molecular weight of 341.47 g/mol, distinguishing it from simpler alkyl benzoates .
Properties
IUPAC Name |
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPACUKJYKRIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an aminomethylbenzenecarboxylate precursor under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate has been studied for its potential therapeutic effects:
- Neurological Disorders : Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, making them candidates for treating conditions like Parkinson's disease and schizophrenia .
- Antidepressant Activity : The piperidine moiety is often associated with antidepressant properties. Studies have shown that derivatives of piperidine can enhance serotonin levels, suggesting potential applications in depression treatment .
Drug Development
The compound serves as a scaffold for developing new pharmacological agents:
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds have revealed that modifications to the benzyl and piperidine groups can significantly influence biological activity. This insight is crucial for designing more effective drugs .
Biological Research
The compound's biological activities are under investigation:
- Enzyme Inhibition : Similar compounds have been explored as inhibitors of various enzymes, including choline transporters, which play a crucial role in neurotransmission. This suggests that this compound may also exhibit such properties .
Case Study 1: Antidepressant Potential
A study focused on the synthesis of piperidine derivatives found that modifications to the amine group could enhance binding affinity to serotonin receptors. This compound was highlighted as a promising candidate due to its structural similarity to known antidepressants .
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context of its use. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Electronic Effects: The 3-amino group in the target compound is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups (e.g., 2-chloro in methyl 2-chlorobenzoate) .
- Hybrid Functionality: Unlike quinazolinone derivatives (e.g., compound 4b in ), which focus on fused heterocycles, the target compound retains a benzoate scaffold optimized for esterase stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Methyl Benzoate | Ethyl Benzoate | Methyl 2-Chlorobenzoate |
|---|---|---|---|---|
| Molecular Weight | 341.47 | 136.15 | 150.17 | 170.59 |
| LogP (Predicted) | ~3.5 | 1.96 | 2.32 | 2.45 |
| Water Solubility (mg/L) | Low (<10) | 3,000 | 650 | 120 |
| Melting Point (°C) | Not reported | -12 | -34 | 52–54 |
Analysis :
- The higher molecular weight and lipophilic 4-benzylpiperidine substituent result in lower water solubility compared to methyl or ethyl benzoates, aligning with trends observed in alkyl benzoate derivatives .
- The 3-amino group may improve crystallinity compared to non-polar analogues like methyl 2-chlorobenzoate, though direct data is lacking.
Pharmacological and Toxicological Profiles
Pharmacological Potential:
- Piperidine derivatives are known for CNS activity (e.g., antipsychotics, analgesics). The 4-benzyl group may enhance blood-brain barrier penetration, a trait absent in methyl benzoate or ethyl benzoate .
- The 3-amino group could enable hydrogen bonding with biological targets, similar to amino-substituted quinazolinones (), which exhibit cytotoxic effects .
Toxicity Considerations:
- Simple alkyl benzoates (e.g., methyl, ethyl) show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may irritate mucous membranes .
- Piperidine-containing compounds often exhibit higher neurotoxicity risks, though this depends on substitution patterns. No direct toxicity data exists for the target compound.
Biological Activity
Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate (CAS: 860783-81-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure combining a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group. Its molecular formula is with a molar mass of 338.44 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biological processes, influencing receptor activity and enzyme function:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways, which could have implications for neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of cholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease .
Anticholinesterase Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticholinesterase activity. For instance, certain analogs have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), suggesting that this compound could also possess similar properties .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of compounds with similar structures in models of neurodegeneration. These effects may be mediated through the modulation of glutamate receptors, particularly NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported that certain derivatives showed IC50 values as low as 7.49 ± 0.16 µM compared to standard drugs like donepezil .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including COMT and NMDA receptors. These studies suggest favorable interactions that could lead to enhanced therapeutic effects against neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential AChE inhibitor |
| Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylate | Similar | Moderate AChE inhibition |
| Methyl 3-amino-2-[(4-morpholinomethyl)benzene]carboxylate | Similar | Low AChE inhibition |
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
